CIS-4-AMINO-1-METHYLCYCLOHEXANOL

Synthetic Chemistry Oxidation Stereochemistry

This cis-isomer is essential for stereospecific synthesis. It provides 20-30% higher nucleophilic substitution yields vs. trans, reducing costs and purification. Cited in WO-2021207186 for CD38/NAD+ studies. Its steric hindrance enables controlled oxidation and preferential 1,2-alkene formation. Ensure stereochemical integrity in your workflow by procuring this specific configuration.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 177906-46-6
Cat. No. B066319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCIS-4-AMINO-1-METHYLCYCLOHEXANOL
CAS177906-46-6
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESCC1(CCC(CC1)N)O
InChIInChI=1S/C7H15NO/c1-7(9)4-2-6(8)3-5-7/h6,9H,2-5,8H2,1H3
InChIKeyKUKASNZJTIKRMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CIS-4-AMINO-1-METHYLCYCLOHEXANOL (CAS 177906-46-6): Stereochemical Properties and Procurement Profile


CIS-4-AMINO-1-METHYLCYCLOHEXANOL (CAS 177906-46-6) is a cis-configured cyclohexanol derivative featuring an amino group at the 4-position and a methyl group at the 1-position on the cyclohexane ring . With a molecular formula of C7H15NO and a molecular weight of 129.20 g/mol , this compound exists as a solid at room temperature and is characterized by its distinct stereochemical arrangement, which fundamentally influences its reactivity, physicochemical properties, and biological interactions compared to its trans counterpart .

Why Stereochemistry Dictates Procurement of 4-Amino-1-methylcyclohexanol Isomers


The generic '4-amino-1-methylcyclohexanol' descriptor encompasses multiple stereoisomers, including the cis-isomer (CAS 177906-46-6) and the trans-isomer (CAS 177908-37-1), which cannot be substituted interchangeably in synthetic or biological applications. These isomers exhibit divergent physicochemical properties and reactivity profiles that directly impact experimental outcomes. A key patent explicitly states the industrial necessity to improve the formation ratio of trans:cis during production, underscoring that these isomers are not equivalent and possess distinct commercial and synthetic value [1]. The cis-configuration confers steric hindrance that slows oxidation rates and alters substitution yields compared to the trans-isomer, making stereochemical identity a critical procurement parameter for reproducible research and development .

Quantitative Evidence for cis-4-Amino-1-methylcyclohexanol (CAS 177906-46-6) vs. trans-Isomer


Cis- vs. Trans-Isomer: Oxidation Rate Differential Due to Steric Hindrance

The cis-configuration of 4-amino-1-methylcyclohexanol results in a significantly slower oxidation rate compared to the trans-isomer due to steric hindrance. This differential reactivity is quantified as slower oxidation for the cis-isomer versus faster oxidation for the trans-isomer under identical reaction conditions .

Synthetic Chemistry Oxidation Stereochemistry

Cis- vs. Trans-Isomer: Substitution Reaction Yield Comparison

In nucleophilic substitution reactions, the cis-isomer demonstrates superior yield performance and stereochemical fidelity. The cis-isomer achieves a substitution yield of 80–90% with retention of configuration, whereas the trans-isomer yields only 60–70% and exhibits partial racemization .

Synthetic Chemistry Nucleophilic Substitution Stereochemistry

LogP and LogD Values: Physicochemical Differentiation Between Isomers

The cis-isomer exhibits distinct lipophilicity parameters compared to its trans counterpart. The ACD/LogP value for the cis-isomer is 0.23 [1], whereas the trans-isomer is reported with a LogP of 1.33900 . Additionally, the cis-isomer demonstrates pH-dependent distribution coefficients: ACD/LogD (pH 5.5) = -3.00 and ACD/LogD (pH 7.4) = -2.58 [1]. These differences reflect the stereochemical influence on partitioning behavior.

Medicinal Chemistry Physicochemical Properties Lipophilicity

Industrial Production Efficiency: Trans:Cis Ratio Optimization as a Commercial Differentiator

Patent JP-2007277224-A explicitly addresses the industrial challenge of producing trans-4-amino-1-methylcyclohexanols 'inexpensively and industrially in high yield while improving the formation ratio of trans:cis' [1]. This indicates that the cis-isomer is a significant byproduct in trans-selective syntheses and that the separation of isomers carries commercial cost implications. The cis-isomer's distinct stereochemical identity makes it a separately marketable compound with its own procurement value proposition.

Process Chemistry Industrial Synthesis Stereoselective Production

Patent-Documented Application Differentiation: cis-Isomer as a CD38 Inhibitor Scaffold

The cis-isomer (CAS 177906-46-6) is specifically cited in patent WO-2021207186-A1 as a relevant intermediate or scaffold for CD38 inhibitors . CD38 inhibitors are of therapeutic interest for increasing cellular NAD+ levels and treating metabolic and mitochondrial disorders. While the trans-isomer is documented for mPGES-1 inhibition studies , the cis-isomer's distinct patent association with CD38 targets provides a clear application-based differentiation.

Medicinal Chemistry CD38 Inhibition NAD+ Modulation

Elimination Reaction Product Profile: Cis Configuration Favors 1,2-Alkene Formation

Under dehydration conditions, the cis-isomer predominantly yields 1,2-alkene products, whereas the trans-isomer exhibits a different elimination product distribution . This stereochemically-driven product divergence provides a clear synthetic rationale for isomer selection.

Organic Synthesis Elimination Reactions Stereochemistry

Recommended Procurement and Application Scenarios for cis-4-Amino-1-methylcyclohexanol (CAS 177906-46-6)


Synthetic Sequences Requiring High Substitution Yields with Stereochemical Retention

In nucleophilic substitution reactions where maximizing yield and preserving stereochemical integrity are paramount, the cis-isomer is the preferred reagent. Quantitative data shows the cis-isomer achieves 80–90% substitution yield with full retention of configuration, compared to the trans-isomer's 60–70% yield with partial racemization . This 20–30% yield advantage directly reduces material costs and purification burden in multi-step syntheses, making the cis-isomer the economically rational choice for applications involving conversion of the hydroxyl group to halides, esters, or other leaving groups.

CD38 Inhibitor Discovery and NAD+ Modulation Research Programs

For research teams investigating CD38 inhibition as a strategy for increasing NAD+ levels or treating mitochondrial disorders, the cis-isomer is specifically cited in patent WO-2021207186-A1 as a relevant scaffold . This direct patent documentation provides a validated entry point for structure-activity relationship (SAR) studies, whereas the trans-isomer lacks this specific target association. Procurement of the cis-isomer ensures alignment with established intellectual property and enables direct comparison with literature precedents in CD38 inhibitor development.

Controlled Oxidation Studies Requiring Predictable Reaction Kinetics

When oxidation reactions must proceed at controlled, predictable rates to avoid over-oxidation or side reactions, the cis-isomer's slower oxidation kinetics offer a distinct advantage over the faster-oxidizing trans-isomer . The steric hindrance conferred by the cis-configuration provides an inherent kinetic 'brake' that can be exploited for chemoselectivity in the presence of other oxidizable functional groups. This property is particularly valuable in complex molecule synthesis where precise temporal control over oxidation steps is required.

Synthetic Routes Targeting 1,2-Alkene Products via Elimination

For synthetic pathways that specifically require 1,2-alkene products from elimination reactions, the cis-isomer is the stereochemically appropriate precursor. Under dehydration conditions, the cis-isomer predominantly yields 1,2-alkene products , providing a more direct and efficient route compared to the trans-isomer which produces a different elimination product profile. This stereochemical control simplifies purification and increases overall yield to the desired 1,2-alkene target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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